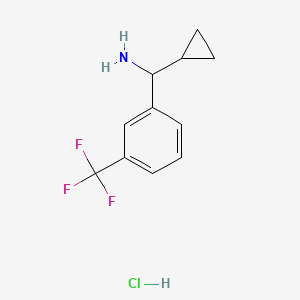

环丙基(3-(三氟甲基)苯基)甲胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClF3N . It is a powder in physical form . The compound’s molecular weight is 251.68 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H . This code represents the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a powder . It has a molecular weight of 251.68 . The compound’s InChI code is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H , which provides information about its molecular structure.科学研究应用

反应和合成

- 环丙烯酮肟,包括与环丙基(3-(三氟甲基)苯基)甲胺相关的衍生物,已合成并与异氰酸酯反应形成二氮杂螺[2.3]己烯酮,展示了该化合物在合成新型化学结构中的用途 (H. Yoshida 等,1988)。

发光特性

- 已检查涉及类似于环丙基(3-(三氟甲基)苯基)甲胺的衍生物的环金属化铂(II)配合物的发光特性,突出了此类化合物在电子和光子学新材料开发中的潜在用途 (S. Lai 等,1999)。

化学转化

- 一种使用汞(II)介导的环丙烷化吡喃糖苷开环作为关键步骤合成碳糖烯酮(加伯辛)的方法证明了该化合物在复杂有机合成中的作用 (A. Corsaro 等,2006)。

自由基开环

- 在有氧条件下对 N-环丙基-N-苯胺进行自由基开环的研究揭示了独特氧加合物的形成,强调了该化合物在研究新的反应途径和机制中的相关性 (K. Wimalasena 等,2001)。

神经递质类似物

- 使用 Ti(IV) 介导的环丙烷化反应合成取代的 2-苯基环丙基胺和组胺和色胺等神经递质的受限类似物展示了该化合物在开发新治疗剂中的潜力 (C. Faler & M. Joullié,2007)。

对映选择性合成

- 从环丙基硼酸酯合成对映体纯环丙胺的研究突出了该化合物在创建具有特定手性的物质中的重要性,这对于药物开发和生物活性分子的合成至关重要 (J. Pietruszka & Gemma Solduga,2009)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

作用机制

Target of Action

The primary targets of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride are currently unknown. The compound is often used as an intermediate in organic synthesis , suggesting that it may interact with a variety of biological targets

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of a trifluoromethyl group and a cyclopropyl group in its structure suggests that it may exhibit unique reactivity and binding characteristics . The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can enhance binding affinity and selectivity. The cyclopropyl group, due to its ring strain, often has high reactivity .

Biochemical Pathways

Given its use as an intermediate in organic synthesis , it may be involved in a wide range of biochemical reactions

Result of Action

As an intermediate in organic synthesis , its effects likely depend on the specific context of its use and the compounds it is synthesized into.

Action Environment

The action, efficacy, and stability of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride can be influenced by various environmental factors. For instance, its storage conditions can affect its stability. It is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Other factors, such as pH, presence of other chemicals, and temperature, can also influence its reactivity and efficacy.

属性

IUPAC Name |

cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYXRMSWSQYWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B2754858.png)

![4-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2754860.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)

![3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2754866.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2754878.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)